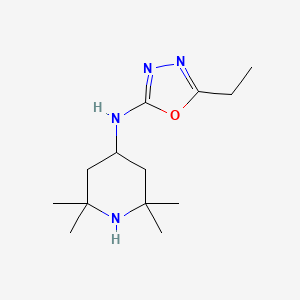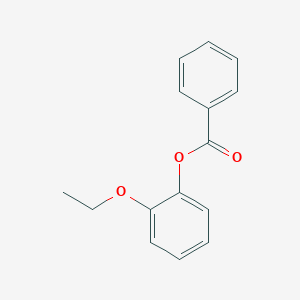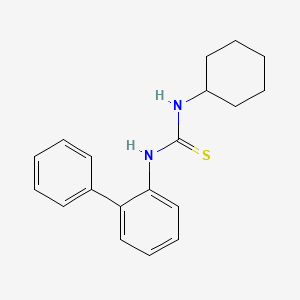
methyl 1H-perimidin-1-ylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1H-perimidin-1-ylacetate, also known as MPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPA is a heterocyclic compound that contains a perimidinyl group and an acetate group, making it a versatile molecule that can be used in a variety of applications. In
Mecanismo De Acción
The mechanism of action of methyl 1H-perimidin-1-ylacetate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of molecules that play a role in inflammation and pain. methyl 1H-perimidin-1-ylacetate may also act on other targets in the body, but further research is needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects:
methyl 1H-perimidin-1-ylacetate has been shown to have anti-inflammatory and analgesic effects in animal models, indicating its potential as a therapeutic agent for the treatment of pain and inflammation. methyl 1H-perimidin-1-ylacetate has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 1H-perimidin-1-ylacetate in lab experiments is its versatility as a building block for the synthesis of novel materials. methyl 1H-perimidin-1-ylacetate is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, one limitation of using methyl 1H-perimidin-1-ylacetate is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on methyl 1H-perimidin-1-ylacetate. One area of interest is the development of methyl 1H-perimidin-1-ylacetate-based materials with unique properties, such as improved conductivity or mechanical strength. Another area of interest is the development of methyl 1H-perimidin-1-ylacetate-based therapeutics for the treatment of pain and inflammation. Further research is also needed to fully elucidate the mechanism of action of methyl 1H-perimidin-1-ylacetate and its potential targets in the body.
Métodos De Síntesis
The synthesis method of methyl 1H-perimidin-1-ylacetate involves the reaction of 2-aminopyrimidine with ethyl chloroacetate in the presence of a base such as sodium carbonate. The resulting product is then treated with methyl iodide to obtain methyl 1H-perimidin-1-ylacetate. This synthesis method has been optimized to produce high yields of methyl 1H-perimidin-1-ylacetate with minimal impurities.
Aplicaciones Científicas De Investigación
Methyl 1H-perimidin-1-ylacetate has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, methyl 1H-perimidin-1-ylacetate has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. In materials science, methyl 1H-perimidin-1-ylacetate has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, methyl 1H-perimidin-1-ylacetate has been used as a ligand to facilitate various chemical reactions.
Propiedades
IUPAC Name |
methyl 2-perimidin-1-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-18-13(17)8-16-9-15-11-6-2-4-10-5-3-7-12(16)14(10)11/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVBBJBIZSDBIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=CC=CC3=C2C1=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-perimidin-1-ylacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5684021.png)

![9-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5684036.png)
![6-[3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1,3-benzothiazole](/img/structure/B5684042.png)

![3-(benzylthio)-10-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B5684047.png)
![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B5684049.png)

![(1S*,5R*)-6-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5684065.png)
![8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5684069.png)
![2-[(3,3-diphenyl-1-piperidinyl)carbonyl]morpholine hydrochloride](/img/structure/B5684082.png)
